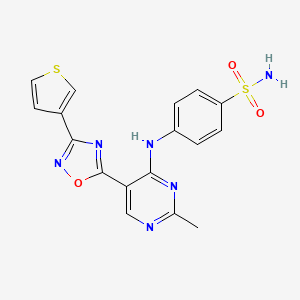

4-((2-Methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-((2-Methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzenesulfonamide is a useful research compound. Its molecular formula is C17H14N6O3S2 and its molecular weight is 414.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what key reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting from pyrimidine and thiophene derivatives. Key steps include:

- Oxadiazole Ring Formation: Cyclocondensation of nitrile intermediates with hydroxylamine under reflux in ethanol (60–80°C, 12–24 hours) .

- Sulfonamide Coupling: Reacting the pyrimidine intermediate with benzenesulfonamide derivatives in the presence of a coupling agent (e.g., EDC/HOBt) in DMF at room temperature .

- Critical Conditions:

-

pH control (6.5–7.5) during cyclocondensation to minimize by-products.

-

Use of anhydrous solvents to prevent hydrolysis of intermediates.

-

Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Table 1: Synthetic Route Comparison

Step Reagents/Conditions Yield Range Reference Oxadiazole formation NH₂OH·HCl, EtOH, reflux 60–75% Sulfonamide coupling EDC, HOBt, DMF, RT 50–65%

Q. Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Assign peaks for thiophene protons (δ 7.2–7.5 ppm), pyrimidine NH (δ 8.1–8.3 ppm), and sulfonamide protons (δ 10.2–10.5 ppm) .

- ¹³C NMR: Confirm oxadiazole (C=N at δ 160–165 ppm) and sulfonamide (SO₂ at δ 125–130 ppm) .

- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- High-Performance Liquid Chromatography (HPLC): Use C18 columns (acetonitrile/water gradient) to assess purity (>95%) .

Q. What are the primary biological targets hypothesized for this compound based on its structural features?

Methodological Answer: The sulfonamide group suggests carbonic anhydrase (CA) inhibition, while the 1,2,4-oxadiazole and thiophene moieties are linked to kinase or protease inhibition.

- Carbonic Anhydrase IX/XII: Test via stopped-flow CO₂ hydration assay (IC₅₀ < 100 nM if active) .

- Antimicrobial Activity: Screen against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC determination) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values) across studies?

Methodological Answer: Contradictions often arise from assay conditions or target isoforms.

- Assay Standardization:

-

Use identical buffer systems (e.g., 20 mM HEPES, pH 7.4).

-

Validate enzyme sources (recombinant vs. tissue-derived) .

- Data Normalization: Report activities relative to a reference inhibitor (e.g., acetazolamide for CA) .

Table 2: Example IC₅₀ Variations and Resolutions

Study IC₅₀ (CA IX) Assay Condition Resolution Strategy A 15 nM Recombinant enzyme, pH 7.0 Use isoform-specific kits B 120 nM Tissue extract, pH 6.8 Adjust pH to 7.4

Q. What computational approaches are suitable for predicting the binding affinity of this compound with target enzymes?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with CA IX (PDB ID: 3IAI). Focus on sulfonamide-Zn²⁺ coordination and oxadiazole hydrophobic contacts .

- MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å acceptable) .

- Validation: Compare predicted ΔG values with experimental ITC (isothermal titration calorimetry) data .

Q. In multi-step syntheses, what strategies mitigate by-product formation during oxadiazole ring formation?

Methodological Answer:

- Nitrile Intermediate Purity: Pre-purify via recrystallization (ethanol/water) .

- Reaction Monitoring: Use TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) to detect premature cyclization by-products .

- Additive Optimization: Include 1–2 mol% DMAP to accelerate cyclization and reduce side reactions .

Q. How does the thiophene moiety influence the compound’s electronic properties and target interactions?

Methodological Answer:

- Electron-Withdrawing Effect: Thiophene’s conjugated system enhances oxadiazole’s electrophilicity, improving CA active-site binding.

- π-Stacking: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show thiophene’s aromaticity facilitates interactions with His94 in CA IX .

Q. Handling and Stability

Q. What are the recommended storage conditions for this compound?

Methodological Answer:

- Short-Term: Store at –20°C in anhydrous DMSO (10 mM stock).

- Long-Term: Lyophilize and keep under argon at –80°C.

- Stability Tests: Monitor via HPLC every 6 months; discard if purity drops below 90% .

属性

IUPAC Name |

4-[[2-methyl-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O3S2/c1-10-19-8-14(17-22-15(23-26-17)11-6-7-27-9-11)16(20-10)21-12-2-4-13(5-3-12)28(18,24)25/h2-9H,1H3,(H2,18,24,25)(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXCELDQGOMHIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)NC2=CC=C(C=C2)S(=O)(=O)N)C3=NC(=NO3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。